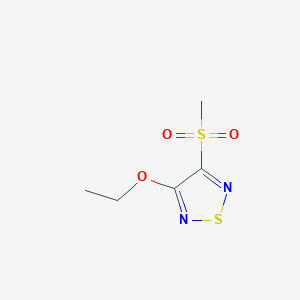

N,N-二甲基异恶唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives of N,N-dimethylisoxazole-5-carboxamide involves various strategies, including the utilization of 5,5'-Dimethyl-3,3'-azoisoxazole as a new heterogeneous azo reagent for the esterification of phenols and selective esterification of benzylic alcohols under Mitsunobu conditions. This method highlights the compound's versatility in selective esterification reactions, providing a pathway to synthesize related compounds efficiently (Iranpoor, Firouzabadi, & Khalili, 2010).

Molecular Structure Analysis

The molecular structure of N,N-dimethylisoxazole-5-carboxamide and its derivatives can be elucidated through various spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis. Such detailed characterization is crucial for confirming the structure of newly synthesized compounds and understanding their chemical behavior (عبدالله محمد عسيري, سلمان أحمد خان, & محمد غلام رسول, 2010).

Chemical Reactions and Properties

N,N-Dimethylisoxazole-5-carboxamide participates in various chemical reactions, showcasing its reactivity and potential in synthesizing bioactive molecules. For instance, it can undergo reactions to form complex structures with potential as radiotracers for imaging applications, as evidenced by the development of a novel positron emission tomography (PET) radiotracer for in vivo imaging of fatty acid amide hydrolase (FAAH) in the brain (Shimoda et al., 2015).

科学研究应用

抗癌活性

包括 N,N-二甲基异恶唑-5-甲酰胺在内的异恶唑羧酰胺衍生物已被合成并评估了其对各种癌细胞系的细胞毒活性 . 这些化合物在乳腺癌 (MCF-7)、宫颈癌 (HeLa) 和肝癌 (Hep3B) 细胞系中显示出有希望的结果 . 据发现,它们可以诱导癌细胞凋亡并延迟细胞周期的 G2/M 期 .

抗氧化活性

除了它们的抗癌特性外,异恶唑羧酰胺衍生物也表现出抗氧化活性 . 使用 2,2-二苯基-1-苦基肼 (DPPH) 测定法评估了这种活性 . 抗氧化剂对于保护机体免受自由基的损害至关重要,自由基会导致各种疾病。

药物开发

N,N-二甲基异恶唑-5-甲酰胺用于药物开发和复杂分子合成的科学研究. 它在医药化学领域的多样化应用使其成为一种宝贵的化合物。

异恶唑衍生物的合成

N,N-二甲基异恶唑-5-甲酰胺可用作合成各种异恶唑衍生物的合成子 . 这些衍生物在医药化学中具有广泛的应用,包括胺化、甲酰化、氰化、酰胺烷基化、氨基羰基化、羰基化和杂环合成 .

免疫调节

据报道,异恶唑衍生物,包括 N,N-二甲基异恶唑-5-甲酰胺,具有免疫调节特性 . 这些化合物已在使用啮齿动物和人类的常驻细胞、细胞系以及与人类临床情况相对应的实验动物疾病模型的各种模型中进行了测试 .

抗炎活性

安全和危害

未来方向

属性

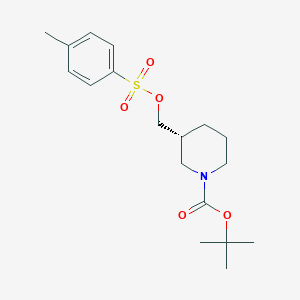

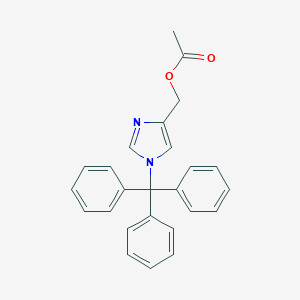

IUPAC Name |

N,N-dimethyl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-8(2)6(9)5-3-4-7-10-5/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGOJJPVMFOGKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=NO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B70437.png)

![Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B70439.png)

![Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione](/img/structure/B70440.png)